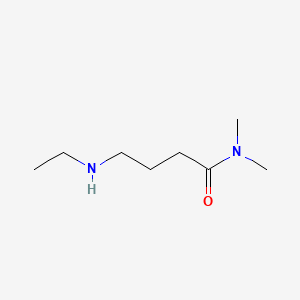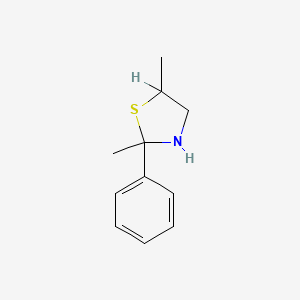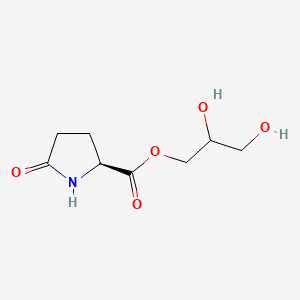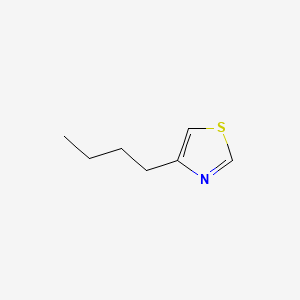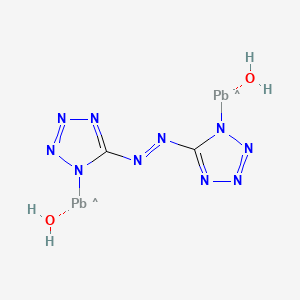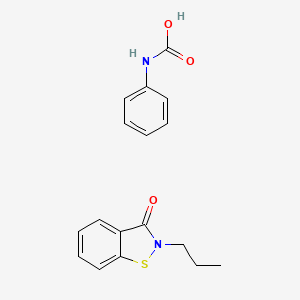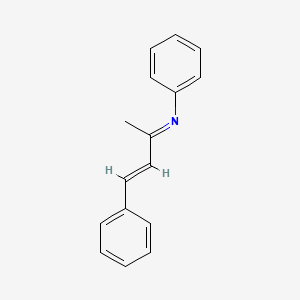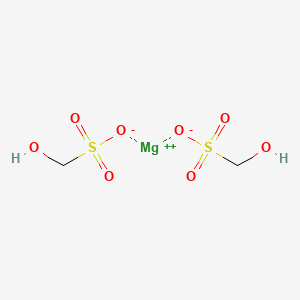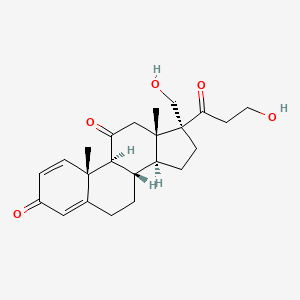
5-Chloro-2-(chlorophenylmethylene)valeraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is an organic compound with the molecular formula C12H12Cl2O It is characterized by the presence of a chlorinated phenylmethylene group attached to a valeraldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde typically involves the reaction of 5-chlorovaleraldehyde with chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
5-Chloro-2-(chlorophenylmethylene)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(chlorophenylmethylene)valeric acid.
Reduction: 5-Chloro-2-(chlorophenylmethylene)valeralcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(chlorophenylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme function or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(chlorophenylmethylene)pentanal
- 5-Chloro-2-(chlorophenylmethylene)butanal
Uniqueness
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is unique due to its specific structural features, such as the presence of two chlorine atoms and the valeraldehyde backbone
特性
CAS番号 |
83706-48-3 |
|---|---|
分子式 |
C12H12Cl2O |
分子量 |
243.13 g/mol |
IUPAC名 |
(2Z)-5-chloro-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12Cl2O/c13-8-4-7-11(9-15)12(14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b12-11- |
InChIキー |
RAINYFIXCSEFJY-QXMHVHEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\CCCCl)/C=O)/Cl |
正規SMILES |
C1=CC=C(C=C1)C(=C(CCCCl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



